

5-Methyltetrahydrofolic Acid-13C5: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of **5-Methyltetrahydrofolic acid-13C5** (5-MTHF-13C5) in the research field. As a stable, isotopically labeled analog of the most biologically active form of folate, 5-MTHF-13C5 is an indispensable tool in metabolism, pharmacokinetic, and clinical diagnostic research. Its primary utility lies in its role as a tracer and an internal standard for highly sensitive and specific analytical methods.

Core Applications in Research

5-Methyltetrahydrofolic acid-13C5 is predominantly used in two critical areas of research:

- **Metabolic and Pharmacokinetic Tracer:** As a biologically identical but mass-shifted version of endogenous 5-MTHF, the 13C5-labeled form allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of externally administered folate.[1] This is crucial for understanding folate bioavailability from different sources and in various populations.[2] Studies have utilized 5-MTHF-13C5 to compare the pharmacokinetic profiles of supplemental folic acid versus the natural 5-MTHF, demonstrating the latter's higher bioavailability.[3][4]
- **Internal Standard for Quantitative Analysis:** In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), 5-MTHF-13C5 serves as an ideal internal standard.[1][5] Its chemical and physical properties are nearly identical to the analyte (endogenous 5-MTHF), ensuring that it behaves similarly during sample extraction,

purification, and ionization. This corrects for variations in sample processing and instrument response, leading to highly accurate and precise quantification of 5-MTHF levels in biological matrices such as plasma, serum, and cerebrospinal fluid.[5][6][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 5-MTHF-13C5, primarily in pharmacokinetic and analytical applications.

Table 1: Pharmacokinetic Parameters of Folates

Parameter	[6S]-5-MTHF	Folic Acid	Genotype (MTHFR 677C → T)	Reference
AUC (nmol·h/L)	Significantly Higher	Lower	CC and TT	[4]
Cmax (nmol/L)	Significantly Higher	Lower	CC and TT	[4]
tmax (h)	Significantly Shorter	Longer	CC and TT	[4]

AUC: Area under the curve; Cmax: Maximum concentration; tmax: Time to maximum concentration.

Table 2: Analytical Method Parameters for 5-MTHF Quantification using 5-MTHF-13C5 Internal Standard

Parameter	Value	Matrix	Analytical Method	Reference
Linear Range	0.94 - 97 ng/mL	Serum	LC/ESI-MS	[5]
Precision (CV)	5.3%	Serum	LC/ESI-MS	[5]
Linear Range	25 - 400 nM	Cerebrospinal Fluid	HPLC-ESI-MS/MS	[6][7]
Analytical Measurement Range	3 - 1000 nM	Cerebrospinal Fluid	HPLC-ESI-MS/MS	[6][7]
Intra-assay CV	< 3.8%	Plasma	LC-MS/MS	[4]
Inter-assay CV	< 1.7%	Plasma	LC-MS/MS	[4]

CV: Coefficient of Variation; LC/ESI-MS: Liquid Chromatography/Electrospray Ionization-Mass Spectrometry; HPLC-ESI-MS/MS: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

Experimental Protocols

Quantification of 5-MTHF in Human Serum using LC/ESI-MS with 5-MTHF-13C5 Internal Standard

This protocol is adapted from the methodology described for the quantitative determination of 5-MTHF in human serum.[5]

a. Sample Preparation:

- To 0.5 mL of human serum, add a known amount of 5-MTHF-13C5 (labeled on the glutamic acid portion) to serve as the internal standard.
- Allow the sample to equilibrate.
- Perform solid-phase extraction (SPE) to trap the analyte and internal standard.
- Elute the folates from the SPE cartridge using the HPLC mobile phase.

b. LC/ESI-MS Analysis:

- Inject a 40 μ L aliquot of the eluate into the LC/ESI-MS system.
- Utilize electrospray ionization (ESI) in the positive ion mode.
- Monitor the specific mass-to-charge (m/z) transitions for both endogenous 5-MTHF and the 5-MTHF- $^{13}\text{C}_5$ internal standard.
- Construct a calibration curve by adding known amounts of 5-MTHF to serum to establish a linear dilution curve.

Pharmacokinetic Study of Orally Administered Folates

This protocol outlines a general methodology for a crossover study comparing the pharmacokinetics of 5-MTHF and folic acid, utilizing isotopically labeled standards.^{[3][4]}

a. Study Design:

- Recruit healthy female volunteers with specific MTHFR genotypes (e.g., homozygous TT and wild-type CC for the 677C \rightarrow T mutation).
- Employ a randomized, crossover design.
- Administer a single oral dose of either folic acid (e.g., 400 μ g) or an equimolar amount of $^{13}\text{C}_5$ -5-MTHF (e.g., 416 μ g).
- A washout period should be observed between the two interventions.

b. Sample Collection and Analysis:

- Collect plasma samples at multiple time points up to 8 hours post-supplementation.
- For analysis, add $^{13}\text{C}_5$ -5-MTHF to the plasma samples as an internal standard.
- Purify the plasma samples using folate-binding protein affinity columns, followed by a concentration step.

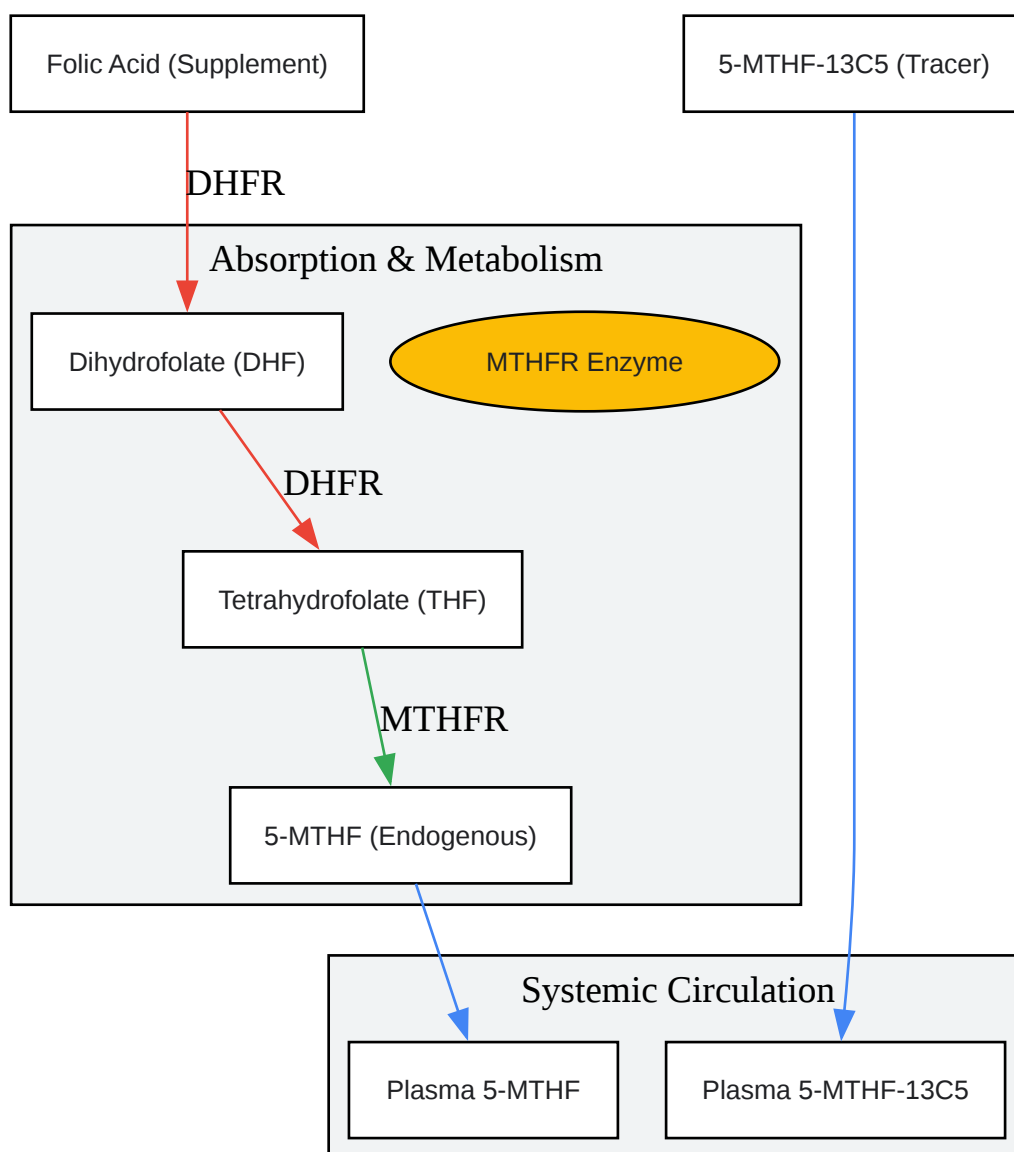
- Analyze the samples using LC-MS/MS to determine the concentrations of the different folate forms over time.
- Calculate pharmacokinetic parameters such as AUC, Cmax, and tmax.

Visualizations



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Workflow for 5-MTHF quantification in serum.



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